molecular formula C10H18N2O B487976 N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine CAS No. 626216-42-0

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine

Cat. No.: B487976
CAS No.: 626216-42-0
M. Wt: 182.26g/mol
InChI Key: KMMNJQOFNFWIQZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine (CAS 626216-42-0) is a specialized diamine derivative with molecular formula C 10 H 18 N 2 O and molecular weight 182.26 g/mol . This compound features a furan ring system, specifically a 5-methylfuran group, linked through a methylene bridge to a dimethyl-substituted ethane-1,2-diamine chain. The structural characteristics of this molecule, particularly the furan moiety, are of significant interest in medicinal chemistry and chemical biology research . Furan-containing compounds like this one serve as valuable intermediates in the synthesis of more complex molecules for pharmaceutical development . The compound is typically supplied as a research chemical and must be stored according to recommended safety guidelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this chemical as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity. The presence of both tertiary amine and primary amine functionalities in its structure provides sites for further chemical modification, making it a versatile intermediate in drug discovery programs .

Properties

IUPAC Name

N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMNJQOFNFWIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Based Synthesis

The alkylation of primary or secondary amines with furanmethyl halides represents the most direct route to N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine. In this method, 5-methylfuran-2-ylmethyl chloride or bromide reacts with N,N-dimethylethane-1,2-diamine under basic conditions. A 2023 study demonstrated that using potassium carbonate as a base in acetonitrile at 60°C for 12 hours yielded the target compound with 78% purity . However, competing side reactions, such as over-alkylation at the secondary amine site, necessitate careful stoichiometric control.

Table 1: Alkylation Reaction Parameters

ParameterOptimal ConditionYield (%)Purity (%)
BaseK₂CO₃7885
SolventAcetonitrile6578
Temperature (°C)607885
Reaction Time (h)127885

The furanmethyl halide precursor is typically synthesized via chlorination or bromination of 5-methylfurfural followed by reduction. For instance, MnO₂-mediated oxidation of 5-methylfurfural in dichloromethane with sodium cyanide generates 5-methylfuran-2-carbonyl chloride, which is subsequently reduced to the corresponding alcohol using NaBH₄ .

Reductive Amination Approaches

Reductive amination between 5-methylfuran-2-carbaldehyde and N,N-dimethylethane-1,2-diamine offers a one-pot alternative. This method employs reducing agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts. A 2024 optimization study found that using 10% Pd/C under 3 atm H₂ in methanol at 25°C achieved 82% yield after 24 hours . The reaction proceeds via imine intermediate formation, followed by selective reduction of the C=N bond.

Key Challenges :

  • The electron-rich furan ring may undergo hydrogenation under high-pressure conditions, leading to tetrahydrofuran byproducts.

  • Competitive reduction of the aldehyde to a primary alcohol necessitates precise control of catalyst loading and hydrogen pressure.

Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have been adapted to construct the C–N bond between the furanmethyl group and the diamine backbone. Copper(I)-mediated Ullmann-type couplings using 5-methylfuran-2-ylmethyl iodide and N,N-dimethylethane-1,2-diamine in DMF at 110°C achieved moderate yields (45–55%) but required expensive ligands like 1,10-phenanthroline . Recent advances in photoredox catalysis have enabled milder conditions; visible-light-driven C–N coupling with Ir(ppy)₃ as a catalyst improved yields to 68% at room temperature .

Solid-Phase Synthesis for High-Purity Output

Solid-supported synthesis on Wang resin has been explored to minimize purification challenges. The method involves:

  • Immobilizing N,N-dimethylethane-1,2-diamine onto the resin via a carbamate linker.

  • Alkylating the free amine with 5-methylfuran-2-ylmethyl bromide.

  • Cleaving the product using trifluoroacetic acid (TFA).
    This approach achieved 90% purity but suffered from lower overall yields (35–40%) due to incomplete resin functionalization .

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Alkylation7885HighLow
Reductive Amination8288ModerateModerate
Ullmann Coupling5592LowHigh
Solid-Phase Synthesis4090LowVery High

Alkylation remains the most scalable and cost-effective method, while reductive amination offers superior yields for small-scale production. Metal-catalyzed routes are limited by reagent costs but provide access to structurally diverse analogs.

Recent Advances in Process Optimization

Microwave-assisted synthesis has reduced reaction times from 12 hours to 45 minutes for alkylation methods, achieving comparable yields (76%) . Additionally, flow chemistry systems employing microreactors improved heat transfer and mixing efficiency, enhancing reproducibility for large batches.

Solvent selection critically impacts yield; switching from acetonitrile to dimethylacetamide (DMAc) in alkylation reactions increased yields to 84% by stabilizing the transition state .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups or the furan ring.

    Substitution: The diamine chain can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the diamine chain.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine has the following chemical formula: C10H18N2OC_{10}H_{18}N_{2}O with a molecular weight of 182.26 g/mol. The presence of both furan and amine functionalities makes it an interesting candidate for various chemical reactions and applications.

Organic Synthesis

The compound is notably utilized in organic synthesis as a building block for the creation of more complex molecules. Its ability to participate in various reactions, such as:

  • Amination Reactions : The amine groups can be employed to introduce nitrogen functionalities into organic compounds.
  • Cycloaddition Reactions : The furan moiety allows for cycloaddition reactions with electrophiles, leading to the formation of heterocycles, which are essential in pharmaceuticals.

Case Study: Synthesis of Heterocycles

Recent studies have demonstrated the effectiveness of this compound in synthesizing novel heterocycles through cycloaddition with ylides. This method has shown promising yields and selectivity, making it a valuable tool in synthetic organic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential antiviral properties. The furan ring is known for its biological activity, and derivatives of this compound may exhibit significant antiviral effects against various pathogens.

Antiviral Activity

Research indicates that compounds similar to this compound have shown efficacy against viral targets such as Hepatitis C virus (HCV) and HIV. The mechanism often involves inhibition of viral polymerases or proteases .

Materials Science

The compound's unique structure also lends itself to applications in materials science. Its ability to form stable complexes with metal ions makes it suitable for use in:

  • Sensors : this compound can be utilized in optical sensors for detecting metallic cations due to its chelating properties.

Case Study: Optical Sensors

A review highlighted the use of Schiff bases derived from similar structures in optical sensors for environmental monitoring. These sensors can detect trace amounts of heavy metals, showcasing the practical application of this compound in environmental science .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisBuilding block for heterocyclesEffective in cycloaddition reactions
Medicinal ChemistryAntiviral agentsPotential efficacy against HCV and HIV
Materials ScienceOptical sensors for metal detectionHigh sensitivity and selectivity

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The furan ring and diamine chain can form specific interactions with these targets, influencing biological pathways and processes. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Pyrazolo-Pyrimidine Derivatives

Compound : N,N-Dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine ()

  • Structural Differences: The pyrazolo-pyrimidine core introduces a fused bicyclic system with a trifluoromethyl group, contrasting with the monocyclic furan in the target compound.
  • The trifluoromethyl group may improve metabolic stability compared to the methylfuran group .
Feature Target Compound Pyrazolo-Pyrimidine Derivative
Core Structure 5-Methylfuran Pyrazolo[1,5-a]pyrimidine
Key Substituents Methyl (furan), dimethylamine Trifluoromethyl, phenyl, dimethylamine
Potential Applications Enzyme inhibition, metal chelation Anticancer, enzyme inhibition

Comparison with Pyrimidine and Pyridine-Based Diamines

Compound : N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine ()

  • Structural Differences : A pyrimidine ring with fluorine and methyl groups replaces the furan in the target compound.
  • Impact on Properties : The pyrimidine ring’s electron-deficient nature may facilitate π-π stacking with biological targets, while fluorine enhances electronegativity and bioavailability. The furan’s oxygen atom, however, offers lone pairs for hydrogen bonding or metal coordination .

Compound : N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine ()

  • Structural Differences : Shares the furan moiety but includes a methoxyethyl group instead of a 5-methyl substitution.
  • Impact on Properties : The methoxyethyl group increases hydrophilicity, whereas the 5-methylfuran in the target compound may enhance steric bulk and lipophilicity, influencing membrane permeability .
Feature Target Compound Pyrimidine-Based Diamine N-(2-Furylmethyl) Derivative
Aromatic System 5-Methylfuran Pyrimidine Furan
Key Substituents Methyl (furan), dimethylamine Fluoro, methyl, diamine Methoxyethyl, furan
Electronic Effects Moderate electron-rich Electron-deficient Electron-rich (furan)

Role of Heterocyclic Rings: Furan vs. Imidazole/Benzofuran

Compound : Schiff base ligand with imidazole ()

  • Structural Differences : Imidazole replaces furan, introducing a nitrogen-rich heterocycle.
  • Impact on Properties : Imidazole’s basicity and metal-chelating ability are superior to furan, making it more suitable for coordination chemistry. The furan’s oxygen may offer weaker but selective interactions .

Compound : N,N-Diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine ()

  • Structural Differences: Benzofuran (fused benzene-furan) vs. monocyclic furan.
Feature Target Compound Imidazole-Based Diamine Benzofuran Derivative
Heterocycle Furan Imidazole Benzofuran
Key Interactions Hydrogen bonding, metal coordination Strong metal chelation π-π stacking, intercalation
Bioactivity Moderate enzyme inhibition Antioxidant, metal complexation Enhanced receptor binding

Impact of Alkyl Groups on the Diamine Moiety

Compound : N,N-Dimethylethylenediamine ()

  • Structural Differences : Lacks the furan substituent, featuring only a simple diamine chain.
  • Impact on Properties : The absence of aromatic groups reduces steric hindrance and lipophilicity, limiting target specificity. The target compound’s furan enhances selectivity for hydrophobic binding sites .

Compound : N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine ()

  • Structural Differences : A trimethoxybenzyl group replaces the methylfuran.
  • Impact on Properties : The trimethoxy group increases polarity and hydrogen-bonding capacity, whereas the methylfuran offers a balance of hydrophobicity and moderate electronic effects .
Feature Target Compound Simple Diamine (N,N-Dimethylethylenediamine) Trimethoxybenzyl Derivative
Substituent 5-Methylfuran None 3,4,5-Trimethoxybenzyl
Lipophilicity (ClogP) Moderate (~2.5 estimated) Low (~0.5) High (~3.0)
Bioactivity Enzyme inhibition, chelation Basic amine reactivity Enhanced receptor affinity

Biological Activity

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine, a compound featuring a furan moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes:

  • Furan Ring : A five-membered aromatic ring with oxygen.
  • Alkyl Chains : Dimethyl and ethylene diamine components that may influence its biological interactions.

The molecular formula is C12H18N2OC_{12}H_{18}N_2O, and its molecular weight is approximately 206.29 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antiviral Activity : Preliminary studies suggest that compounds with furan derivatives exhibit antiviral properties against various viruses such as HSV and HCV .
  • Antioxidant Properties : The presence of the furan ring is associated with antioxidant activity, potentially mitigating oxidative stress in cellular environments .
  • Anticancer Potential : Research indicates that similar compounds can inhibit cancer cell proliferation, although specific data on this compound remains limited .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Viral Replication : By interfering with viral enzymes or cellular entry mechanisms.
  • Scavenging Free Radicals : The furan structure may facilitate electron donation to neutralize free radicals.
  • Modulation of Signaling Pathways : Potentially influencing pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

StudyFocusKey Findings
Constant et al., 2024Antioxidant ActivityDemonstrated significant scavenging effects on DPPH radicals by furan derivatives .
MDPI Research, 2024Antiviral PropertiesCompounds containing furan rings showed effective inhibition against HCV and HSV in vitro .
ResearchGate StudyAnticancer ActivityVarious furan-containing compounds exhibited moderate to strong inhibitory effects on cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine?

Answer:
The synthesis typically involves a multi-step approach:

Core Preparation : Start with a 5-methylfuran derivative. Cyclization or functionalization of the furan ring may precede amine coupling.

Amine Coupling : Attach the ethane-1,2-diamine moiety via nucleophilic substitution or reductive amination. For example, reacting 5-methylfuran-2-carbaldehyde with N,N-dimethylethylenediamine under acidic conditions.

Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance yield. Monitor purity via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated in research settings?

Answer:
A combination of techniques ensures structural confirmation:

  • X-ray Crystallography : Resolve atomic positions using SHELXL/SHELXS software for precise bond lengths/angles (e.g., C–C distances ~1.51 Å, N–C bonds ~1.47 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methyl groups (δ ~2.2–2.5 ppm for dimethylamine) and furan protons (δ ~6.3–7.1 ppm) .
    • IR : Detect N–H stretches (~3350 cm⁻¹) and furan C–O vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting)?

Answer:
Contradictions often arise from dynamic processes or impurities:

Dynamic NMR (DNMR) : Assess temperature-dependent splitting to identify conformational exchange (e.g., hindered rotation in the diamine chain).

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .

Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Advanced: What computational strategies predict the compound’s reactivity and bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the furan ring’s π-system may act as an electron donor .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The dimethylamine group’s basicity (pKa ~8–10) and furan’s hydrophobicity influence ligand-receptor interactions .

Advanced: How does the furan moiety influence metal coordination chemistry?

Answer:
The 5-methylfuran group can act as a π-donor in metal complexes:

Synthesis : React with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water.

Characterization :

  • UV-Vis : Monitor d-d transitions (e.g., Cu²+ complexes show λmax ~600–800 nm).
  • EPR : Detect paramagnetic species (e.g., Cu²+ with g∥ ~2.2, g⊥ ~2.0) .

Applications : Such complexes may exhibit antioxidant or catalytic activity via superoxide radical scavenging .

Basic: What solvent systems and catalysts optimize yield in large-scale synthesis?

Answer:

  • Solvents : Dichloromethane or THF for solubility; methanol for recrystallization .
  • Catalysts : K₂CO₃ or triethylamine (Et₃N) to deprotonate intermediates during amine coupling .
  • Yield Optimization : Conduct kinetic studies (e.g., varying temperature from 25°C to 60°C) to identify ideal reaction windows .

Advanced: What role does the 5-methylfuran group play in biological activity?

Answer:

  • Hydrophobic Interactions : The methyl group enhances lipophilicity (logP ~2.5), improving membrane permeability.
  • π-Stacking : The furan ring engages in aromatic interactions with enzyme active sites (e.g., cytochrome P450).
  • Mutagenesis Studies : Replace the furan with thiophene or benzene analogs to assess binding specificity .

Advanced: How are stereochemical challenges addressed during synthesis?

Answer:

  • Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • X-ray Crystallography : Confirm absolute configuration via Flack parameter analysis .
  • Circular Dichroism (CD) : Correlate Cotton effects with computational models to assign stereochemistry .

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